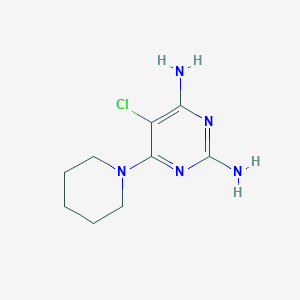

5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

Description

Significance of Pyrimidine-2,4-diamines as a Core Scaffold in Medicinal Chemistry

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure in biology and medicinal chemistry. ijpbs.com As a core component of nucleobases such as cytosine, thymine, and uracil, it is essential to the structure of DNA and RNA. ijpbs.comnih.govjacsdirectory.com This inherent biological relevance has made the pyrimidine scaffold a versatile and privileged starting point for the design of new therapeutic agents. ijpsr.com

Within this broad class, the pyrimidine-2,4-diamine moiety is of particular importance. Compounds featuring this scaffold have been developed to exhibit a wide spectrum of biological activities. jacsdirectory.com A notable mechanism of action for many 2,4-diaminopyrimidine (B92962) derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid metabolism in both microbes and humans. nih.govresearchgate.net This property has led to the development of important antibacterial drugs like Trimethoprim and anticancer agents. researchgate.net

The therapeutic potential of the pyrimidine-2,4-diamine core extends to numerous other areas, including the development of anticancer, antiviral, antimicrobial, and antihypertensive agents. jacsdirectory.comnih.govmedwinpublishers.com Researchers have successfully designed pyrimidine-2,4-diamine analogs that function as potent and selective inhibitors of key cellular signaling pathways, such as those mediated by receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical in tumor angiogenesis. nih.gov The structural versatility of the scaffold allows for targeted modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. nih.gov

Rationale for Academic Investigation of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine and Related Analogs

The primary impetus for the academic and industrial investigation of this compound stems from its close structural relationship to Minoxidil (B1677147). Minoxidil is a well-known pharmaceutical agent used as a vasodilator to treat severe hypertension and to manage alopecia (hair loss). The subject compound is recognized as a pharmaceutical impurity and a reference material associated with Minoxidil, playing a critical role in the quality control and analytical development of the drug. veeprho.com

This association drives research into its own potential biological effects. Given its structural similarity to Minoxidil, there is a scientific rationale to investigate whether this compound possesses similar pharmacological activities, such as antihypertensive or hair growth-stimulating properties.

Furthermore, the compound serves as a valuable starting point or intermediate for the synthesis of other novel pyrimidine derivatives. The core structure, featuring a chlorine atom at position 5 and a piperidinyl group at position 6, offers sites for further chemical modification. Research on related analogs, such as 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, has been pursued to develop selective inhibitors for therapeutic targets like VEGFR-2, highlighting the broader interest in using this and similar scaffolds to create new anticancer agents. nih.gov The study of such analogs helps to build a structure-activity relationship (SAR) profile for this class of compounds, guiding the design of future molecules with improved potency and selectivity. nih.gov

Overview of Research Approaches Applied to Heterocyclic Diamine Compounds

The investigation of heterocyclic diamine compounds like this compound involves a well-established set of research methodologies encompassing synthesis, purification, characterization, and biological evaluation.

Synthesis: The synthesis of this class of compounds often employs nucleophilic substitution reactions. For instance, the preparation of this compound can be achieved through the reaction of a precursor like 2,4-diamino-6-chloropyrimidine with piperidine (B6355638). This type of reaction, where an amine displaces a halogen on the pyrimidine ring, is a common strategy. nih.gov Other synthetic approaches for heterocyclic compounds involve multi-step processes that may include condensation and cyclization reactions to build the core ring structure. nih.govmdpi.com

Purification and Characterization: Following synthesis, the crude product must be purified. A standard technique for purifying organic compounds is column chromatography. nih.gov Once a pure compound is isolated, its structure is confirmed using a suite of analytical techniques. These characterization methods are crucial for verifying the identity and purity of the synthesized molecule. Common methods include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups present in the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the precise arrangement of hydrogen and carbon atoms, providing a detailed map of the molecular structure. mdpi.comresearchgate.net

Mass Spectrometry (MS): To confirm the molecular weight of the compound. researchgate.net

Elemental Analysis: To determine the percentage composition of elements (C, H, N), which helps to confirm the molecular formula. mdpi.com

Biological Evaluation: Once synthesized and characterized, the compounds are tested for biological activity. This typically involves in vitro assays to screen the compounds against specific molecular targets, such as enzymes (e.g., VEGFR-2, DHFR) or cell lines (e.g., cancer cells). nih.govnih.gov These assays help determine the potency and selectivity of the compounds, providing insights into their therapeutic potential and mechanism of action. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1784008-01-0 veeprho.compharmaffiliates.com |

| Molecular Formula | C₉H₁₄ClN₅ pharmaffiliates.com |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | This compound veeprho.com |

| Synonyms | 2,4-Pyrimidinediamine, 5-chloro-6-(1-piperidinyl)- veeprho.com |

Table 2: Examples of Biological Activities of Pyrimidine-2,4-diamine Analogs

| Compound Class/Scaffold | Biological Target/Activity | Reference |

| Substituted Pyrimidine-2,4-diamine Analogues | Anticancer (GTSE1 suppression) | nih.gov |

| 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | Antiangiogenic (VEGFR-2 inhibition) | nih.gov |

| Various 2,4-diaminopyrimidines | Antibacterial (DHFR inhibition) | nih.gov |

| Pyrimethamine | Antimalarial (DHFR inhibition) | nih.gov |

Properties

IUPAC Name |

5-chloro-6-piperidin-1-ylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H4,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJPNWRHNOOZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=C2Cl)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784008-01-0 | |

| Record name | 5-Chloro-6-(1-piperidinyl)-2,4-pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72V6RP67VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 6 Piperidin 1 Yl Pyrimidine 2,4 Diamine

Established Synthetic Routes to the 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine Core

The synthesis of the this compound scaffold is typically achieved through well-defined, sequential reactions that build the substituted pyrimidine (B1678525) ring system. These routes rely on the controlled introduction of functional groups onto common chemical precursors.

Multi-Step Synthesis Strategies from Common Precursors

The construction of the pyrimidine core often begins with fundamental building blocks and proceeds through a series of reliable transformations. A common and illustrative pathway starts with the condensation of guanidine (B92328) with a cyanoacetic acid ester, such as ethyl cyanoacetate, in a basic medium. google.compatsnap.com This reaction forms the foundational pyrimidine ring, yielding 2,4-diamino-6-hydroxypyrimidine. google.compatsnap.com

The subsequent step involves the conversion of the hydroxyl group at the 6-position into a more reactive leaving group, typically a chlorine atom. This is accomplished using a standard chlorinating agent like phosphoryl chloride (POCl₃), producing the key intermediate, 2,4-diamino-6-chloropyrimidine. google.compatsnap.com This intermediate is pivotal, as the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr).

The piperidine (B6355638) moiety is then introduced by reacting 2,4-diamino-6-chloropyrimidine with piperidine. The nucleophilic nitrogen of the piperidine ring displaces the chloride ion at the C6 position, forming 6-(piperidin-1-yl)pyrimidine-2,4-diamine. The final step to arrive at the target compound is the selective chlorination of the 5-position of the pyrimidine ring, a reaction that can be achieved with various chlorinating agents on the activated diamino-pyrimidine system.

A summary of a typical synthetic sequence is presented below.

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Guanidine, Ethyl Cyanoacetate | Basic Medium (e.g., MeONa) | 2,4-Diamino-6-hydroxypyrimidine |

| 2 | 2,4-Diamino-6-hydroxypyrimidine | Phosphoryl Chloride (POCl₃) | 2,4-Diamino-6-chloropyrimidine |

| 3 | 2,4-Diamino-6-chloropyrimidine | Piperidine | 6-(Piperidin-1-yl)pyrimidine-2,4-diamine |

Regioselective Functionalization Approaches

Achieving regioselectivity—the control over which position on the pyrimidine ring reacts—is a significant challenge in pyrimidine chemistry due to the electronic nature of the ring. acs.org Traditional methods can sometimes lead to mixtures of products. nih.gov However, modern synthetic chemistry has developed sophisticated techniques to overcome this, enabling the precise functionalization of specific carbon atoms.

A powerful strategy involves the use of sterically hindered, non-nucleophilic metallic amide bases for directed C-H metalation. nih.gov Reagents such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have proven highly effective for the selective magnesiation of the pyrimidine scaffold. acs.orgnih.gov This approach allows for the sequential and regioselective deprotonation at various positions on the ring, which can then be "trapped" by reacting the resulting organometallic intermediate with a range of electrophiles. acs.orgnih.gov This method provides a versatile toolkit for introducing substituents like iodine, acyl groups, or allyl groups onto the pyrimidine core in a highly controlled manner. acs.org Similarly, TMP-zinc bases like TMPZnCl·LiCl have been used for excellent regioselective control in the C2 and C3 zincation of pyrimidines and pyridazines, respectively. nih.gov

Table 2: Reagents for Regioselective Functionalization of Pyrimidines

| Reagent | Targeted Position(s) | Subsequent Reaction | Purpose |

|---|---|---|---|

| TMPMgCl·LiCl | C4, C6, C5 | Trapping with electrophiles (e.g., I₂, PhCOCl) | Introduces a wide range of functional groups at specific sites. acs.org |

Exploration of Alternative Synthetic Pathways for Improved Efficiency or Yield

Process optimization is another key area of exploration. This includes refining reaction conditions such as temperature, solvent, and reaction times to maximize yield and purity. google.com The development of continuous flow processes using microreactors represents a significant advancement, offering better control over reaction parameters and potentially leading to higher yields and safer operation compared to traditional batch processing. rsc.org

Table 3: Comparison of Synthetic Approaches

| Feature | Classic Multi-Step Synthesis | Alternative Pathway (e.g., from Dichloropyrimidine) |

|---|---|---|

| Starting Precursor | Guanidine, Cyanoacetate | Dichloro- or Trichloropyrimidine |

| Key Strategy | Ring formation followed by functionalization | Sequential displacement of leaving groups |

| Potential Advantages | Utilizes simple, inexpensive starting materials | Potentially fewer steps, orthogonal reactivity |

Derivatization Strategies of this compound

The this compound molecule possesses several sites that are amenable to chemical modification, allowing for the creation of a library of related compounds for further research. Derivatization can be targeted at either the piperidine ring or the pyrimidine core.

Modifications at the Piperidine Moiety

One straightforward derivatization strategy involves utilizing substituted piperidines in the SNAr reaction with the 2,4-diamino-6-chloropyrimidine intermediate. A wide variety of functionalized piperidines can be synthesized through numerous established methods, such as the hydrogenation of corresponding substituted pyridines or via multi-component cyclization reactions. mdpi.comnih.gov By employing different piperidine derivatives, a range of functionalities can be incorporated into the final molecule.

Table 4: Examples of Piperidine Moiety Modifications

| Substituted Piperidine Used | Resulting Moiety in Final Compound | Potential New Functionality |

|---|---|---|

| 4-Hydroxypiperidine | 6-(4-Hydroxypiperidin-1-yl) | Hydrogen bond donor/acceptor |

| 4-Methylpiperidine | 6-(4-Methylpiperidin-1-yl) | Increased lipophilicity |

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring itself offers multiple handles for derivatization. The chlorine atom at the 5-position is particularly valuable for introducing molecular diversity. It can serve as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl groups at the C5 position by reacting the chloro-pyrimidine with an appropriate arylboronic acid. researchgate.net

Furthermore, the amino groups at the C2 and C4 positions could potentially be subjected to reactions like alkylation or acylation. However, achieving selectivity between these two similar functional groups would likely require the use of protecting group strategies to ensure that modification occurs at the desired position.

Table 5: Derivatization Reactions on the Pyrimidine Ring

| Position | Reaction Type | Reagents | New Substituent |

|---|---|---|---|

| C5 | Suzuki Cross-Coupling | Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂), Base | Aryl or Heteroaryl group. researchgate.net |

| C2/C4 | N-Alkylation (hypothetical) | Alkyl halide, Base | Alkyl group |

Preparation of Prodrugs or Bioconjugates for Mechanistic Probes

While specific literature on the prodrugs and bioconjugates of this compound is not extensively available, the general principles of prodrug design and bioconjugation for 2,4-diaminopyrimidine (B92962) scaffolds can be applied to devise strategies for creating mechanistic probes. The primary amino groups at the C2 and C4 positions, as well as the secondary amine within the piperidine ring, offer reactive handles for derivatization.

Prodrug Strategies:

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. For 2,4-diaminopyrimidine derivatives, prodrug strategies often aim to improve solubility, permeability, or target selectivity. For instance, insoluble 2,5-diaminopyrimidine (B1361531) structures have been successfully derivatized into more soluble prodrugs by adding solubilizing groups via an ester linkage. frontiersin.org This approach could be adapted for this compound, where one of the amino groups is acylated with a moiety containing a solubilizing group, such as a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain. Such modifications would be designed to be cleaved by endogenous enzymes, releasing the active parent compound at the site of action.

| Prodrug Moiety | Potential Advantage | Linkage Type | Cleavage Mechanism |

|---|---|---|---|

| Phosphate Ester | Increased aqueous solubility | Phosphoester | Alkaline phosphatases |

| Amino Acid Conjugate | Targeting amino acid transporters | Amide | Peptidases |

| Pegylated Moiety | Improved pharmacokinetic profile | Amide or Carbamate | Esterases or spontaneous hydrolysis |

Bioconjugates for Mechanistic Probes:

Bioconjugation involves linking the molecule of interest to a reporter molecule, such as a fluorescent probe or an affinity tag. These conjugates are invaluable tools for studying the distribution, target engagement, and mechanism of action of the parent compound.

Fluorescent Probes: Pyrimidine derivatives have been successfully conjugated with fluorescent dyes like BODIPY to create probes for imaging and targeting cancer cells. frontiersin.org Similarly, this compound could be derivatized with a fluorescent tag at one of its amino groups. Such a probe would allow for the visualization of its cellular uptake, subcellular localization, and interaction with potential biological targets using techniques like fluorescence microscopy. The choice of fluorophore would depend on the specific application, considering factors like quantum yield, photostability, and spectral properties. acs.orgresearchgate.netnih.govnih.gov

Affinity Tags: Affinity tags, such as biotin (B1667282) or small peptide epitopes, can be attached to facilitate the isolation and identification of binding partners. researchgate.netsb-peptide.comnih.gov A biotinylated derivative of this compound could be used in pull-down assays to capture its protein targets from cell lysates. The captured proteins can then be identified by mass spectrometry, providing insights into the compound's mechanism of action.

| Bioconjugate Type | Reporter Molecule | Application | Detection Method |

|---|---|---|---|

| Fluorescent Probe | BODIPY, Fluorescein, Rhodamine | Cellular imaging, target localization | Fluorescence microscopy, flow cytometry |

| Affinity Probe | Biotin, His-tag, FLAG-tag | Target identification, pull-down assays | Western blotting, mass spectrometry |

Green Chemistry Principles in the Synthesis of Pyrimidine-2,4-diamines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrimidine derivatives, including 2,4-diamines, has been an area of active research for the application of these principles.

Traditional methods for pyrimidine synthesis often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents. Green chemistry approaches seek to address these issues through various strategies:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ionic liquids is a key green chemistry principle. nih.gov For the synthesis of pyrimidines, water has been successfully used as a solvent in one-pot multicomponent reactions.

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. For pyrimidine synthesis, various catalysts, including solid acids, nanoparticles, and organocatalysts, have been explored to enhance reaction rates and yields under milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.govrsc.orgresearchgate.netnanobioletters.com The synthesis of various 2,4-diaminopyrimidine derivatives has been achieved with significantly reduced reaction times and improved yields using microwave-assisted methods. A common synthetic route to this compound involves the reaction of 2,4-diamino-6-chloropyrimidine with piperidine. This nucleophilic aromatic substitution could potentially be optimized using microwave heating to shorten the reaction time and reduce energy consumption.

| Green Chemistry Approach | Principle | Application in Pyrimidine Synthesis | Potential Benefit |

|---|---|---|---|

| Alternative Solvents | Use of safer solvents | Water, ionic liquids, supercritical fluids | Reduced toxicity and environmental impact |

| Catalysis | Use of catalysts to enhance efficiency | Solid acids, biocatalysts, phase-transfer catalysts | Lower energy consumption, higher atom economy |

| Microwave Synthesis | Energy efficiency | Rapid heating of reaction mixtures | Shorter reaction times, improved yields |

| Multicomponent Reactions | Atom economy | One-pot synthesis from multiple starting materials | Reduced waste and purification steps |

The application of these green chemistry principles to the synthesis of this compound and its derivatives holds the potential for more sustainable and efficient manufacturing processes, which is of significant importance in both academic research and industrial production.

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine, ensuring its identity, and assessing its purity. A combination of high-resolution nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete "fingerprint" of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a full suite of NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, would be employed for complete structural assignment. researchgate.netaun.edu.egnih.gov

¹H NMR spectroscopy would identify all hydrogen atoms in the molecule, with expected signals corresponding to the amine protons (–NH₂) and the distinct methylene (B1212753) (–CH₂) groups of the piperidine (B6355638) ring. The integration of these signals would confirm the presence of the 14 protons in the structure. ¹³C NMR spectroscopy would complement this by identifying the nine unique carbon environments, including the four distinct carbons of the pyrimidine (B1678525) ring and the carbons of the piperidine moiety.

2D-NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing the connectivity between adjacent methylene groups within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

While specific, publicly available spectral data is limited, the expected NMR assignments based on the known structure are detailed in the table below.

| Technique | Structural Moiety | Expected Observations | Purpose |

|---|---|---|---|

| ¹H NMR | Amine (C2-NH₂, C4-NH₂) | Broad singlets in the typical amine region. | Confirms the presence of two distinct amino groups. |

| ¹H NMR | Piperidine (α-CH₂, β-CH₂, γ-CH₂) | Multiple signals in the aliphatic region (approx. 1.4–3.0 ppm). | Identifies and differentiates the methylene groups of the piperidine ring. |

| ¹³C NMR | Pyrimidine Ring (C2, C4, C5, C6) | Four distinct signals in the aromatic/heteroaromatic region. | Confirms the carbon backbone of the pyrimidine core. |

| ¹³C NMR | Piperidine Ring (Cα, Cβ, Cγ) | Three distinct signals in the aliphatic region. | Confirms the carbon environment of the piperidine ring. |

| 2D-NMR (COSY) | Piperidine Ring | Cross-peaks showing coupling between adjacent CH₂ groups. | Establishes the connectivity within the piperidine ring. |

| 2D-NMR (HMBC) | Piperidine-Pyrimidine Linkage | Correlation between piperidine α-CH₂ protons and pyrimidine C6 carbon. | Unambiguously confirms the attachment point of the piperidine ring to the pyrimidine core. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition. iaph.es For this compound, with a molecular formula of C₉H₁₄ClN₅, HRMS would verify the molecular ion peak to within a very narrow tolerance (typically <5 ppm). mdpi.com

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments would reveal the molecule's fragmentation pattern. By inducing fragmentation and analyzing the resulting daughter ions, the structural integrity of the different parts of the molecule can be confirmed. This molecular fingerprint provides orthogonal evidence for the structure determined by NMR.

| Analysis | Expected Result | Purpose |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN₅ | Basis for theoretical mass calculation. |

| Theoretical Exact Mass | 227.0938 g/mol | The calculated monoisotopic mass of the molecule. |

| HRMS Measurement ([M+H]⁺) | Observed m/z matching theoretical mass with high accuracy (<5 ppm error). | Confirms the elemental composition and molecular weight. |

| Isotope Pattern | Characteristic pattern for a molecule containing one chlorine atom (~3:1 ratio for ³⁵Cl/³⁷Cl isotopes). | Confirms the presence of a single chlorine atom. |

| MS/MS Fragmentation | Loss of the piperidine ring, cleavage of the C-Cl bond, and other characteristic pyrimidine ring fragmentations. | Provides structural confirmation by analyzing how the molecule breaks apart under energy input. |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Identification

Advanced vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. nih.govmdpi.comthermofisher.com These methods provide a rapid and non-destructive molecular fingerprint.

For this compound, FTIR spectroscopy would clearly show stretching vibrations for the N-H bonds of the two primary amine groups, as well as C-H stretches from the piperidine ring. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring, C-N bonds, and the C-Cl bond, which are collectively unique to this specific molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3500 | Confirms the presence of primary amine groups. |

| Aliphatic C-H | Stretching | 2850 - 3000 | Indicates the saturated C-H bonds of the piperidine ring. |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1650 | Characteristic of the aromatic/heterocyclic pyrimidine core. |

| Amine (N-H) | Bending (Scissoring) | 1550 - 1650 | Further confirms the presence of -NH₂ groups. |

| C-N | Stretching | 1200 - 1350 | Corresponds to the bonds connecting the amines and piperidine to the pyrimidine ring. |

| C-Cl | Stretching | 600 - 800 | Confirms the presence of the chloro-substituent. |

X-ray Crystallographic Studies of this compound

Determination of Solid-State Molecular Conformation and Geometry

An X-ray crystallographic analysis would precisely map the three-dimensional arrangement of atoms. Key conformational features that would be determined include the planarity of the pyrimidine ring and the conformation of the six-membered piperidine ring. Saturated six-membered rings like piperidine typically adopt a stable "chair" conformation to minimize steric strain. nih.govrsc.org Crystallography would confirm this and determine the exact torsional angles within the ring. It would also define the orientation of the piperidine ring relative to the pyrimidine ring, which can be critical for understanding how the molecule interacts with its environment.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, crystallography reveals how multiple molecules pack together to form a crystal lattice. This packing is governed by a network of intermolecular interactions. mdpi.comrsc.org For this compound, several key interactions would be expected.

The most significant would be hydrogen bonds. The two primary amine groups (–NH₂) are strong hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring and the other amine groups are effective hydrogen bond acceptors. This would likely lead to the formation of robust, repeating patterns or "synthons" that define the crystal's architecture.

Additionally, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, which can play a significant role in directing crystal packing.

| Interaction Type | Donor/Positive Site | Acceptor/Negative Site | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Amine N-H groups | Pyrimidine ring nitrogens, Amine nitrogens | Primary driving force for molecular assembly, likely forming extensive networks (sheets or chains). |

| Halogen Bonding | Chlorine atom (C-Cl) | Nitrogen or other Lewis basic sites | Directional interaction that contributes to the stability and specific orientation of molecules in the lattice. |

| π-π Stacking | Pyrimidine ring face | Pyrimidine ring face (of an adjacent molecule) | Potential for stacking interactions between the electron-deficient pyrimidine rings, contributing to packing efficiency. acs.org |

| van der Waals Forces | Entire molecular surface | Entire molecular surface | Non-specific attractive forces that contribute to the overall cohesive energy of the crystal. |

Polymorphism and Co-crystallization Investigations

While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for this compound to exist in different crystalline forms is significant. Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a common phenomenon in pharmaceutical compounds, including pyrimidine derivatives. The specific arrangement of molecules in the crystal lattice can be influenced by factors such as solvent, temperature, and pressure during crystallization. Different polymorphs can exhibit distinct physicochemical properties, making their study crucial.

The field of crystal engineering offers a pathway to modulate these properties through co-crystallization. researchgate.net Co-crystals are multi-component crystals in which a primary compound, such as this compound, is co-crystallized with a stoichiometric amount of a pharmaceutically acceptable "coformer." researchgate.net The formation of co-crystals relies on non-covalent interactions, predominantly hydrogen bonding, as well as π-π stacking and van der Waals forces.

For pyrimidine derivatives, particularly those with 2,4-diamino substitution, hydrogen bonding plays a key role in the formation of predictable supramolecular structures known as synthons. nih.govacs.org Studies on related aminopyrimidine compounds co-crystallized with carboxylic acids frequently show the formation of a robust R22(8) graph-set motif. researchgate.netnih.gov This motif involves hydrogen bonds between the carboxylic acid group of the coformer and the N1 nitrogen and the 2-amino group of the pyrimidine ring. acs.org Given that this compound possesses the same 2,4-diaminopyrimidine (B92962) core, it is a strong candidate for forming similar robust heterosynthons with various carboxylic acid coformers. nih.govacs.org

The investigation into potential co-crystals would typically involve screening a range of coformers and crystallization conditions. Characterization of the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) would be essential to confirm the formation of a new co-crystal phase and to elucidate the specific intermolecular interactions. researchgate.net

Below is an illustrative table of crystallographic data that might be obtained from a single-crystal X-ray diffraction study of a hypothetical co-crystal involving a 2,4-diaminopyrimidine derivative and a carboxylic acid coformer, based on published studies of similar compounds. researchgate.netnih.gov

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 14.234 |

| c (Å) | 10.987 |

| β (°) | 105.34 |

| Volume (ų) | 1284.5 |

| Z | 4 |

| Key Hydrogen Bond Motif | R₂²(8) |

Solution-State Conformational Dynamics and Chirality

The conformational dynamics of this compound in solution are of significant interest, as the molecule's three-dimensional shape can influence its interactions. The primary tool for investigating these dynamics is Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgrsc.org

The structure contains two key regions of flexibility: the piperidine ring and the rotational barrier around the C6-N(piperidine) bond. The piperidine ring typically undergoes a rapid chair-to-chair interconversion. researchgate.net This dynamic averaging often results in simplified NMR spectra at room temperature. acs.org However, by using variable temperature (VT) NMR studies, it may be possible to slow this interconversion to the point where distinct signals for axial and equatorial protons can be observed, providing insight into the ring's conformational preferences.

Furthermore, rotation around the C-N bond connecting the pyrimidine and piperidine rings may be hindered due to steric interactions with the adjacent chlorine atom at the C5 position. VT-NMR would also be instrumental in studying this rotation. At low temperatures, if the rotation is slow on the NMR timescale, separate sets of signals for different rotamers (rotational isomers) might be resolved. Analysis of 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide through-space correlations between protons on the pyrimidine and piperidine rings, helping to define the preferred orientation of the piperidine ring relative to the pyrimidine core in solution. acs.org

The table below illustrates the type of ¹H NMR chemical shift data that would be expected for this compound, which is essential for detailed conformational analysis.

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| NH₂ (at C2 and C4) | ~5.0 - 7.0 | Broad singlets, position dependent on solvent and concentration. |

| Piperidine CH₂ (α to N) | ~3.0 - 3.5 | Signals may be complex due to hindered rotation and ring dynamics. |

| Piperidine CH₂ (β, γ to N) | ~1.5 - 1.8 | Typically a complex multiplet. |

Regarding chirality, this compound is an achiral molecule as it does not possess any stereocenters and lacks any element of planar or axial chirality. Therefore, an analysis of chirality is not applicable to this compound.

Mechanistic Biological Investigations and Target Identification Pre Clinical Focus

In Vitro Biochemical Assays for Molecular Target Interaction and Modulation

Biochemical assays are crucial for elucidating the direct interaction of a compound with its molecular targets. These assays can quantify the affinity and efficacy of the interaction, providing insights into the compound's potency and selectivity.

While direct enzyme inhibition studies on 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine are not extensively reported in the public domain, the pyrimidine (B1678525) scaffold is a well-established pharmacophore known to interact with various enzymes, particularly kinases.

Research on analogous 2,4,5-trisubstituted pyrimidines has demonstrated potent inhibitory activity against plasmodial kinases PfGSK3 and PfPK6. For instance, a study identified a 2,4-disubstituted pyrimidine, IKK16, as a dual inhibitor with IC50 values of 570 ± 90 nM and 460 ± 50 nM against PfGSK3 and PfPK6, respectively. chemrxiv.org Further structure-activity relationship (SAR) studies on this scaffold revealed that substitutions at the 5-position of the pyrimidine ring, including chloro and bromo substitutions, can significantly modulate kinase activity. The chloro-substituted analog 18r exhibited an IC50 of 174 nM against PfGSK3. chemrxiv.org

Another structurally related compound, AZD1480, which is a 5-chloro-N2,N4-disubstituted pyrimidine-2,4-diamine, has been identified as a potent inhibitor of the Janus kinase (Jak)/Stat pathway, specifically targeting Jak2. nih.gov Although these compounds are not identical to this compound, these findings suggest that the target compound may also exhibit inhibitory activity against various kinases. The presence of the 5-chloro substituent, in particular, appears to be a favorable feature for kinase binding in some scaffolds.

Table 1: Kinase Inhibitory Activity of Selected 5-Substituted Pyrimidine Analogs

| Compound | 5-Substituent | Target Kinase | IC50 (nM) |

|---|---|---|---|

| 18q | F | PfGSK3 | 456 |

| 18r | Cl | PfGSK3 | 174 |

| 18s | Br | PfGSK3 | 165 |

| IKK16 | H | PfGSK3 | 570 ± 90 |

| IKK16 | H | PfPK6 | 460 ± 50 |

Data sourced from a study on 2,4,5-trisubstituted pyrimidines. chemrxiv.org

The interaction of small molecules with cellular receptors is a common mechanism of drug action. While specific receptor binding data for this compound is scarce, studies on related chloro-pyrimidine structures provide some insights.

A series of 4-amino-6-chloro-2-piperazinopyrimidines were synthesized and evaluated for their affinity for α1- and α2-adrenoceptors. nih.gov Several compounds in this series demonstrated high and selective affinity for α2-adrenoceptors, indicating that the chloro-pyrimidine scaffold can be tailored to interact selectively with specific G-protein coupled receptors. nih.gov The nature of the substituent at the 4-amino position was found to be a critical determinant of potency at these receptors. nih.gov This suggests that this compound could potentially interact with various receptor systems, and its selectivity would be influenced by the specific arrangement of its functional groups.

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. There are currently no publicly available studies that have utilized these methods to investigate the interaction of this compound with specific protein targets. Such studies would be invaluable in confirming direct binding to putative targets identified through biochemical or cellular assays and in providing a deeper understanding of the molecular forces driving the interaction.

Cellular Mechanistic Studies on this compound

Cell-based assays are essential for understanding the biological effects of a compound in a more physiologically relevant context. These studies can reveal how a compound modulates cellular pathways and processes, providing a bridge between biochemical activity and in vivo pharmacology.

The 2,4-diaminopyrimidine (B92962) scaffold is present in numerous biologically active molecules that are known to modulate fundamental cellular processes. For example, pyrimethamine, a 2,4-diamino-5-p-chlorophenyl-pyrimidine, has been shown to induce apoptosis in activated human T lymphocytes. nih.gov This pro-apoptotic activity was found to be dependent on the activation of caspase-8 and -10, leading to subsequent mitochondrial depolarization. nih.gov

Furthermore, compounds containing a piperidine (B6355638) moiety have also been implicated in the regulation of cell fate. Piperine, an alkaloid containing a piperidine ring, has been demonstrated to promote apoptosis and cause cell cycle arrest in the G2/M and S phases in head and neck cancer cell lines. nih.govmdpi.com

While these findings are for structurally distinct molecules, they highlight the potential for compounds containing both a 2,4-diaminopyrimidine core and a piperidine ring, such as this compound, to influence critical cellular pathways like apoptosis and cell cycle progression. However, direct experimental evidence for such effects of the title compound is currently lacking.

Table 2: Effects of Structurally Related Compounds on Cellular Pathways

| Compound | Core Structure | Cellular Effect | Cell Type |

|---|---|---|---|

| Pyrimethamine | 2,4-Diamino-5-p-chlorophenyl-pyrimidine | Induction of apoptosis | Human T lymphocytes |

| Piperine | Piperidine-containing alkaloid | Apoptosis and cell cycle arrest (G2/M and S phases) | Head and neck cancer cells |

Data extrapolated from studies on analogous compounds. nih.govnih.govmdpi.com

Global analysis of changes in gene expression and protein levels following compound treatment can provide unbiased insights into its mechanism of action and identify novel cellular pathways affected by the compound. At present, there are no published studies reporting on the gene expression or proteomic profiling of cells treated with this compound. Such investigations would be highly valuable in elucidating its molecular mechanism of action and in identifying potential biomarkers of its activity.

Subcellular Localization and Interaction with Organelles

There is currently a lack of specific published research detailing the subcellular localization of this compound. Scientific investigations have not yet defined its distribution within cellular compartments or its potential interactions with specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus. Understanding the subcellular compartmentalization of a compound is crucial for elucidating its mechanism of action, as its localization can dictate its access to potential molecular targets.

Future research in this area would likely involve cell fractionation studies and advanced imaging techniques, such as confocal microscopy, to visualize the compound's distribution within the cell.

Target Deconvolution Strategies for Identifying Primary Binding Partners

The primary molecular binding partners of this compound have not been definitively identified in the available scientific literature. Target deconvolution, the process of identifying the specific molecular targets of a compound, is a critical step in drug discovery and mechanistic studies. For pyrimidine derivatives in general, a common approach involves screening against panels of kinases, as the pyrimidine scaffold is a well-known hinge-binding motif for these enzymes.

Should research be undertaken to identify the primary binding partners of this specific compound, a number of strategies could be employed. These could include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, followed by mass spectrometry to identify the captured proteins. Additionally, computational approaches such as molecular docking could be used to predict potential binding interactions with known protein structures.

A summary of potential target deconvolution strategies that could be applied is presented in the table below.

| Strategy | Description | Potential Outcome |

| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a matrix to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry. | Identification of direct binding partners. |

| Kinase Profiling | The compound is screened against a large panel of kinases to determine its inhibitory activity. | Identification of specific kinases that are inhibited by the compound. |

| Computational Docking | Computer algorithms are used to predict the binding of the compound to the three-dimensional structures of known proteins. | Generation of hypotheses about potential targets that can be experimentally validated. |

| Yeast Three-Hybrid System | A genetic method used to identify protein-small molecule interactions in a cellular context. | Identification of proteins that bind to the compound within a living cell. |

In Vivo Mechanistic Studies in Pre-clinical Models (Focus on Molecular Mechanism and Biomarker Discovery)

As with the other areas of mechanistic investigation, there is a notable absence of published in vivo studies for this compound in pre-clinical models. Such studies are essential for understanding how a compound affects a whole organism and for identifying potential biomarkers of its activity.

Were such studies to be conducted, they would likely involve administering the compound to animal models and observing its effects at the molecular level. This could include analyzing changes in gene expression, protein levels, and metabolic pathways in various tissues. The discovery of biomarkers, which are measurable indicators of a biological state, would be a key objective of these studies. Potential biomarkers could include changes in the levels of specific proteins or metabolites in the blood or tissues, which could be used to monitor the compound's effects and potentially predict its efficacy.

The table below outlines hypothetical areas of investigation for in vivo mechanistic studies.

| Area of Investigation | Methodologies | Potential Biomarkers |

| Pharmacodynamic Studies | Analysis of tissue samples to measure changes in the activity of suspected target proteins or pathways. | Phosphorylation status of key signaling proteins; levels of downstream effector molecules. |

| Transcriptomic Analysis | RNA sequencing of tissues to identify changes in gene expression patterns. | Upregulation or downregulation of specific genes or gene sets. |

| Metabolomic Profiling | Analysis of biofluids (e.g., blood, urine) to detect changes in metabolite levels. | Alterations in specific metabolic pathways. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs for SAR Exploration

The exploration of the structure-activity relationship of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves the systematic synthesis and biological evaluation of a series of analogs. These studies aim to elucidate the role of different structural motifs in modulating the compound's activity.

Systematic Variation of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine core is a critical pharmacophore, and modifications to its substituents can significantly impact biological activity. While specific studies on the systematic variation of substituents for this compound are not extensively documented in publicly available literature, insights can be drawn from related 2,4-diaminopyrimidine (B92962) series.

For instance, the amino groups at the 2 and 4 positions are often crucial for forming key hydrogen bond interactions with biological targets. In studies of analogous compounds, such as minoxidil (B1677147), it has been demonstrated that at least one of these amino groups is essential for its enzyme-suppressing effect. nih.gov Substitution of one amino group with a methyl group did not significantly alter activity, whereas the substitution of both amino groups led to a complete loss of inhibitory function. nih.gov This suggests that for this compound, the 2,4-diamino substitution pattern is likely a key determinant of its biological profile.

Further exploration would involve the introduction of various small alkyl or aryl groups at the amino positions to probe the steric and electronic requirements of the binding pocket. Additionally, replacing the amino groups with other hydrogen-bonding moieties could provide further insights into the necessary interactions for activity.

Modifications to the Piperidine (B6355638) Moiety to Optimize Interactions

Research has shown that replacing the piperidinyl group with other cyclic amines, such as pyrrolidinyl, morpholinyl, or N-methylpiperazinyl groups, results in a loss of inhibitory activity. nih.gov This indicates a strict structural requirement for the six-membered piperidine ring for optimal biological function. The conformation and basicity of the piperidine nitrogen are likely key factors in its interaction with the target.

To further optimize interactions, analogs with substitutions on the piperidine ring itself could be synthesized. For example, introducing hydroxyl groups at the 3 or 4 positions of the piperidine ring in minoxidil did not diminish its activity, suggesting that this region of the molecule can tolerate polar substituents and may be solvent-exposed. nih.gov A systematic exploration of alkyl, aryl, and functionalized substituents on the piperidine ring of this compound would be necessary to map the binding site and potentially enhance potency and selectivity.

Table 1: Inferred Structure-Activity Relationships Based on Minoxidil Analogs

| Modification | Impact on Activity (Inferred) | Reference |

| Replacement of one amino group with methyl | No significant change | nih.gov |

| Replacement of both amino groups with methyl | Complete loss of activity | nih.gov |

| Replacement of piperidine with pyrrolidine | Loss of activity | nih.gov |

| Replacement of piperidine with morpholine | Loss of activity | nih.gov |

| Replacement of piperidine with N-methylpiperazine | Loss of activity | nih.gov |

| Hydroxylation at position 3 or 4 of piperidine | No significant change | nih.gov |

This table is interactive. Users can sort and filter the data.

Impact of Chloro-Substitution and its Positional Isomers on Activity

Furthermore, the synthesis of positional isomers, such as 2-chloro or 4-chloro analogs (with appropriate adjustments to the other substituents), would be crucial to determine if the 5-position is optimal for the observed or desired biological effect. The metabolic stability of the C-Cl bond is also a critical consideration, as dehalogenation can be a common metabolic pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, the general principles of QSAR can be applied to guide future optimization efforts.

Selection of Molecular Descriptors and Statistical Model Development

To develop a robust QSAR model for a series of this compound analogs, a diverse set of molecular descriptors would need to be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity parameters (e.g., logP).

Once a dataset of compounds with their corresponding biological activities and calculated descriptors is compiled, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) can be employed to develop a QSAR model. The goal is to identify a combination of descriptors that best correlates with and predicts the biological activity.

For instance, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1logP + c2Dipole_Moment + c3*Molecular_Surface_Area

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are the regression coefficients determined by the statistical analysis.

Validation and Predictive Power of QSAR Models for Compound Activity

The reliability and predictive power of a developed QSAR model are assessed through rigorous validation techniques. This is crucial to ensure that the model is not simply a result of chance correlation and can be used to predict the activity of new, unsynthesized compounds.

Key validation metrics include:

Internal Validation:

Leave-one-out (LOO) cross-validation (q²): A high q² value (typically > 0.5) indicates good internal predictive ability.

Y-randomization: This test ensures that the model is not obtained by chance by randomly shuffling the biological activity data and re-building the model. A valid model should have a significantly lower correlation for the randomized data.

External Validation:

Prediction on an external test set (R²pred): The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power). A high R²pred value for the test set indicates that the model can accurately predict the activity of compounds not used in its development.

A well-validated QSAR model can be a powerful tool in the drug discovery process. It can be used to virtually screen large libraries of compounds, prioritize synthetic targets, and guide the design of new analogs of this compound with improved activity and properties.

Structure-Property Relationships Governing Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For this compound, key structural motifs—the 2,4-diaminopyrimidine core, the C5-chloro substituent, and the C6-piperidinyl group—are expected to govern its interactions with biological targets.

Relationships between Molecular Features and Potency, Selectivity, or Target Engagement

The molecular architecture of this compound suggests several points of interaction that can influence its biological profile. The 2,4-diaminopyrimidine core is a well-established pharmacophore known to mimic the hydrogen bonding patterns of purine (B94841) bases, enabling it to interact with a variety of enzymatic targets, including kinases and dihydrofolate reductase.

The amino groups at positions 2 and 4 are crucial hydrogen bond donors and acceptors, which can anchor the molecule within the binding site of a target protein. The piperidine ring at position 6 introduces a bulky, lipophilic, and conformationally flexible group. This moiety can engage in van der Waals interactions and influence the compound's solubility and membrane permeability. Its specific orientation will be critical for fitting into a binding pocket.

The chlorine atom at position 5 is an electron-withdrawing group that can modulate the electronic properties of the pyrimidine ring, potentially influencing pKa and hydrogen bonding strength of the adjacent amino groups. Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

Due to its structural similarity to Minoxidil, it has been suggested that this compound may possess vasodilatory and antihypertensive properties. However, without specific experimental data on its potency and target engagement, this remains a hypothesis based on structural analogy.

Below is a table summarizing the key molecular features and their potential influence on biological interactions.

| Molecular Feature | Potential Role in Biological Interactions |

| 2,4-Diaminopyrimidine Core | Hydrogen bonding (donor and acceptor), potential for mimicking purine bases to interact with enzyme active sites. |

| C6-Piperidinyl Group | Lipophilic interactions, van der Waals forces, conformational flexibility to fit into binding pockets, influences solubility and membrane permeability. |

| C5-Chloro Substituent | Modulates electronic properties of the pyrimidine ring, potential for halogen bonding, influences steric interactions within a binding site. |

Ligand Efficiency and Lipophilic Efficiency Assessments

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of a compound. LE relates the binding affinity of a compound to its size (heavy atom count), while LipE relates potency to lipophilicity (LogP). These metrics help in identifying compounds that are more likely to have favorable drug-like properties.

However, a qualitative discussion can be framed based on its structural components. The presence of the lipophilic piperidine ring would contribute to a higher LogP value. The efficiency of this lipophilicity in contributing to potency would be a key determinant of its LipE. Ideally, for a high LipE, the increase in lipophilicity from the piperidine group should be accompanied by a significant increase in binding affinity.

The following table illustrates the data required for a comprehensive Ligand and Lipophilic Efficiency assessment.

| Parameter | Formula / Definition | Required Data for this compound | Status |

| Potency (pIC50) | -log(IC50) in Molar | Experimental IC50 value against a specific biological target. | Data not available |

| Lipophilicity (LogP) | Partition coefficient between octanol (B41247) and water | Experimentally determined or calculated LogP value. | Data not available |

| Heavy Atom Count (HAC) | Number of non-hydrogen atoms | C9H14ClN5 = 15 | Calculated |

| Ligand Efficiency (LE) | (1.37 * pIC50) / HAC | pIC50 and HAC | Cannot be calculated |

| Lipophilic Efficiency (LipE) | pIC50 - LogP | pIC50 and LogP | Cannot be calculated |

In the absence of direct experimental values, the scientific community awaits further research to fully characterize the biological activity and physicochemical properties of this compound, which would enable a thorough evaluation of its potential as a lead compound in drug discovery.

Computational Chemistry and Cheminformatics Investigations

Virtual Screening and De Novo Design Approaches

There is no information available to indicate that 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine has been identified as a hit from virtual screening campaigns or used as a basis for de novo design approaches in published research.

Without primary research data from dedicated computational studies on this compound, generating the requested article with detailed research findings and data tables is not feasible.

Ligand-Based Pharmacophore Modeling for Compound Discovery

Ligand-based pharmacophore modeling is a powerful computational technique used to identify novel compounds with potential biological activity by abstracting the essential steric and electronic features of a set of known active molecules. nih.gov For a compound like this compound, a pharmacophore model would be constructed based on its three-dimensional structure and the arrangement of its key chemical features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this compound would likely feature:

Hydrogen Bond Donors: The two primary amine groups at the 2 and 4 positions of the pyrimidine (B1678525) ring are strong hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic/Aromatic Features: The piperidinyl ring provides a distinct hydrophobic character, while the pyrimidine ring itself contributes aromatic features.

Such a model, once validated, can be used as a 3D query to screen large chemical databases for molecules that share a similar arrangement of these critical features, thereby expediting the discovery of new and structurally diverse compounds with a higher probability of exhibiting similar biological activities.

Structure-Based Virtual Screening for Identification of Novel Scaffolds

Structure-based virtual screening is a computational method that involves docking a library of small molecules into the three-dimensional structure of a biological target, such as a protein or enzyme. This approach is instrumental in identifying novel chemical scaffolds that can potentially bind to the target and modulate its activity. For a compound like this compound, this process would begin with the identification of a relevant biological target. The pyrimidine-2,4-diamine scaffold is known to be a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and dihydrofolate reductase. mdpi.com

Once a target is selected, a virtual library of compounds would be docked into its binding site. The docking process predicts the binding conformation and affinity of each molecule, which are then used to rank the compounds. This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing. The pyrimidine-2,4-diamine core of this compound serves as a foundational scaffold that can be elaborated upon to identify novel derivatives with improved binding affinities and selectivity for the target.

Table 1: Representative Pyrimidine-2,4-diamine Scaffolds and Their Investigated Targets

| Scaffold | Investigated Target | Reference |

| N2,N4-diphenylpyrimidine-2,4-diamines | Kinases (anti-malarial) | nih.gov |

| Pyrido[2,3-d]pyrimidines | Thymidylate Synthase | nih.gov |

| 2,4-diaminopyrimidine (B92962) derivatives | Trypanosoma brucei Pteridine Reductase 1 | nih.gov |

Cheminformatics Analysis of Pyrimidine-2,4-diamine Chemical Space

Cheminformatics provides the tools and techniques to analyze and navigate the vast landscape of chemical compounds. For the pyrimidine-2,4-diamine chemical space, which includes this compound, these methods are crucial for understanding structural diversity, identifying relationships between compounds, and prioritizing analogs for synthesis and testing.

Diversity Analysis and Clustering of Related Compounds

Diversity analysis is a key cheminformatics tool used to assess the structural variety within a collection of compounds. For a library of pyrimidine-2,4-diamine derivatives, this analysis would involve calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as size, shape, and electronic properties. These descriptors are then used to group the compounds into clusters of structurally similar molecules.

This clustering allows researchers to visualize the chemical space occupied by the pyrimidine-2,4-diamine scaffold and to identify regions that have been well-explored, as well as those that remain under-investigated. The position of this compound within this clustered space would provide insights into its novelty and its relationship to other known derivatives. Such an analysis is fundamental for designing diverse libraries of compounds that can effectively probe a wide range of biological targets.

Similarity Searching and Analog Prioritization

Similarity searching is a fundamental cheminformatics technique used to identify compounds that are structurally similar to a query molecule. Starting with this compound as the query, a similarity search would be performed against large chemical databases to find molecules with a high degree of structural resemblance. The similarity is typically quantified using a similarity coefficient, such as the Tanimoto coefficient, which is calculated based on the presence or absence of various structural fragments.

The results of a similarity search provide a ranked list of analogs that can be prioritized for further investigation. This prioritization is often guided by the specific research goals. For example, if the aim is to explore the structure-activity relationship (SAR) around the 6-position of the pyrimidine ring, analogs with variations at this position would be prioritized. This systematic approach to analog selection is more efficient and cost-effective than random screening.

Applications of 5 Chloro 6 Piperidin 1 Yl Pyrimidine 2,4 Diamine As a Research Tool or Probe

Utility in Validating Biological Targets and Pathways

5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine serves as a valuable reference standard in analytical development and method validation. Its structural similarity to Minoxidil (B1677147), a potent vasodilator, suggests that it may interact with similar biological targets and pathways. Minoxidil is known to be a potassium channel opener, and it is hypothesized that this compound could be used in research to probe the structure-activity relationships of this class of compounds.

By systematically comparing the biological effects of this chlorinated analog to Minoxidil and other derivatives, researchers can gain insights into the specific molecular interactions that govern the activity of potassium channel openers. This can aid in the validation of these channels as therapeutic targets for conditions such as hypertension. However, detailed studies specifically utilizing this compound for the validation of biological targets are not extensively documented in publicly available research.

Application in Exploring Disease Mechanisms in Pre-clinical Models

The potential for this compound to be used in preclinical models stems from its hypothesized biological activity. Given its structural resemblance to Minoxidil, it is plausible that this compound could be employed in animal models of hypertension or hair loss to further elucidate the mechanisms of these conditions.

While direct evidence of its use in such models is limited, the broader class of pyrimidine-2,4-diamine derivatives has been investigated for various therapeutic applications. For instance, other substituted pyrimidine-2,4-diamine analogs have been designed and synthesized to target specific biological pathways in diseases like cancer and diabetes. epichem.comnih.gov This suggests a potential, yet largely unexplored, avenue for the application of this compound in preclinical research to understand disease pathophysiology. Its primary role to date, however, remains as a well-characterized reference material for analytical purposes in the manufacturing of Minoxidil. veeprho.com

Development as a Fluorescent Probe or Affinity Ligand for Biochemical Studies

The chemical structure of this compound presents opportunities for its development into more specialized research tools, such as fluorescent probes or affinity ligands. The pyrimidine (B1678525) core and the piperidine (B6355638) substituent could be chemically modified to incorporate fluorophores or affinity tags.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

A key application of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For the pyrimidine (B1678525) class, data-driven ML-based QSAR models have been developed to predict antiproliferative activity, allowing for the virtual screening and prioritization of new derivatives before undertaking costly and time-consuming synthesis. mdpi.com

Furthermore, molecular modeling techniques such as three-dimensional QSAR (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being enhanced by ML. researchgate.netrsc.org These methods allow researchers to:

Predict how derivatives of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine would bind to specific protein targets. rsc.org

Understand the key structural features that influence inhibitory actions. rsc.org

Simulate the dynamic behavior of the compound within a biological system. rsc.org

Exploration of Novel Therapeutic Areas and Biological Targets for Pyrimidine-2,4-diamines

The pyrimidine-2,4-diamine core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. tandfonline.com While this compound is noted for its structural similarity to the vasodilator Minoxidil (B1677147), extensive research on related analogues reveals a much broader therapeutic potential, particularly in oncology. The exploration of these novel areas represents a significant future direction for this compound class.

Recent studies have identified numerous pyrimidine-2,4-diamine derivatives with potent activity against various cancer-related targets. For example, different analogues have been designed and synthesized to act as inhibitors of kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. oup.comnih.gov The versatility of the pyrimidine scaffold allows it to be modified to achieve high specificity for different targets. mdpi.com

Future research could focus on screening this compound and its rationally designed derivatives against these emerging targets.

| Biological Target | Therapeutic Area | Finding | Reference |

|---|---|---|---|

| Aurora Kinases | Oncology | A novel 5-fluoro-2,4-diaminopyrimidine derivative was found to inhibit Aurora kinases, suppress the spindle assembly checkpoint, and induce cancer cell death. | oup.com |

| G-protein coupled tubby related protein 1 (GTSE1) | Oncology (Colorectal, Lung) | A series of pyrimidine-2,4-diamine analogues were developed that inhibit cancer cell proliferation by suppressing GTSE1 transcription and expression. | nih.gov |

| Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) | Oncology | Novel aminopyrimidine compounds were synthesized as dual-target inhibitors of BRD4 and PLK1, showing potent cytotoxic activity against various cancer cell lines. | nih.govmdpi.com |

| Focal Adhesion Kinase (FAK) | Oncology (Triple-Negative Breast Cancer) | Derivatives of 2,4-diamino-5-chloropyrimidine showed potent FAK inhibition and a strong inhibitory effect on cancer cell proliferation and metastasis. | nih.gov |

| Cyclin-Dependent Kinases (CDK2/CDK9) | Oncology | N²,N⁴-disubstituted pyrimidine-2,4-diamines were identified as potent inhibitors of both CDK2 and CDK9, displaying significant inhibition against tumor cell lines. | researchgate.net |

| G-protein coupled receptor 119 (GPR119) | Metabolic Disease (Type 2 Diabetes) | A pyridone-based agonist containing a chloropyrimidinyl-piperidine moiety was discovered as a potential treatment for type 2 diabetes by targeting GPR119. | nih.gov |

The diverse range of targets highlights the adaptability of the pyrimidine-2,4-diamine structure. By systematically modifying the substituents on the pyrimidine core of this compound, it may be possible to develop new lead compounds for oncology, metabolic disorders, and infectious diseases.

Development of Advanced Methodologies for the Comprehensive Investigation of Pyrimidine-Based Compounds

The future exploration of this compound and its derivatives will be heavily reliant on advanced methodologies that allow for rapid and detailed investigation. High-Throughput Screening (HTS) and sophisticated analytical techniques are at the forefront of this evolution.

HTS allows for the automated testing of millions of compounds against a specific biological target in a very short period. youtube.com This technology can be used to screen libraries of pyrimidine derivatives to identify "hits" with desired activity. youtube.comresearchgate.net Modern HTS platforms utilize state-of-the-art robotics and acoustic technology to transfer nanoliter-scale droplets of compounds, increasing speed, reducing waste, and eliminating contamination. youtube.com This approach would be invaluable for rapidly assessing the potential of a library of this compound analogues against a panel of novel targets. rsc.orgmdpi.com

Once active compounds are identified, their structures must be rigorously confirmed. Advanced spectroscopic and analytical methods are crucial for this characterization. Techniques such as High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provide unambiguous structural elucidation of newly synthesized pyrimidine derivatives. rsc.orgresearchgate.net The purity of these compounds is often confirmed using methods like High-Performance Liquid Chromatography (HPLC). researchgate.net

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, a chloro-substituted pyrimidine intermediate is reacted with piperidine under inert conditions (e.g., nitrogen atmosphere) to introduce the piperidinyl group. Key steps include:

- Stepwise substitution : Chlorine at position 6 of the pyrimidine ring is replaced by piperidine via SNAr (nucleophilic aromatic substitution), requiring anhydrous solvents like THF or DMF and elevated temperatures (60–80°C) .

- Purification : Crude products are purified using column chromatography (e.g., silica gel with 5–10% ethanol in dichloromethane) or recrystallization.

- Intermediate characterization : Intermediates are validated via NMR (e.g., δ 4.37 ppm for CH groups in piperidinyl derivatives) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] for CHClN) and fragmentation patterns .

- TLC/HPLC : Purity is assessed via TLC (R values in CHCl/MeOH) or reverse-phase HPLC with UV detection .

Advanced: How can researchers resolve contradictions in spectroscopic data across different synthetic batches?

Answer:

Contradictions may arise from residual solvents, tautomerism, or stereochemical impurities. Methodological approaches include:

- Comparative analysis : Cross-validate data with reference spectra from structurally similar compounds (e.g., 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) .

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed tautomers or conformers .

Advanced: What computational strategies optimize reaction conditions for higher yields and selectivity?

Answer:

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for SNAr reactions, guiding solvent and temperature selection .

- Machine learning (ML) : Train models on historical reaction data (e.g., solvent polarity, base strength) to predict optimal conditions (e.g., KCO in DMF at 70°C) .

- Microkinetic modeling : Simulate reaction networks to identify rate-limiting steps and improve catalyst efficiency (e.g., LiAlH for reductions) .

Advanced: How does the substitution pattern of this compound influence its bioactivity compared to analogs?

Answer:

- Piperidinyl vs. alkyl substituents : The piperidinyl group enhances solubility and membrane permeability compared to bulkier alkyl chains (e.g., 6-phenyl-5-(4-phenylbutyl) derivatives) .

- Chlorine position : The 5-chloro substituent increases electrophilicity at C6, improving binding to enzymatic targets (e.g., methionine aminopeptidase-1 inhibition) .

- Comparative SAR : Analogues with fluorophenyl or naphthyl groups (e.g., N4-(4-chloro-2-fluorophenyl) derivatives) show varied IC values due to steric and electronic effects .